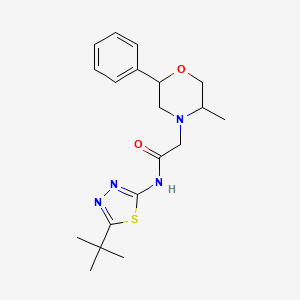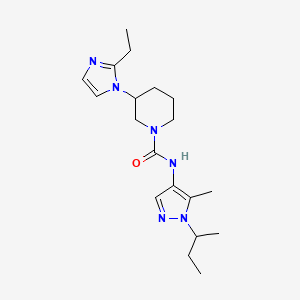![molecular formula C18H22ClN3OS B6972455 N-[3-chloro-2-(dimethylamino)phenyl]-4-thiophen-3-ylpiperidine-1-carboxamide](/img/structure/B6972455.png)
N-[3-chloro-2-(dimethylamino)phenyl]-4-thiophen-3-ylpiperidine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-chloro-2-(dimethylamino)phenyl]-4-thiophen-3-ylpiperidine-1-carboxamide is a complex organic compound with a unique structure that includes a piperidine ring, a thiophene ring, and a chlorinated phenyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Vorbereitungsmethoden
The synthesis of N-[3-chloro-2-(dimethylamino)phenyl]-4-thiophen-3-ylpiperidine-1-carboxamide typically involves multiple steps, including the formation of the piperidine ring, the introduction of the thiophene ring, and the chlorination of the phenyl group. Common synthetic routes may involve:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Thiophene Ring: This step may involve cross-coupling reactions such as Suzuki-Miyaura coupling.
Chlorination of the Phenyl Group: This can be done using chlorinating agents under controlled conditions.
Industrial production methods would likely optimize these steps for higher yields and purity, potentially involving continuous flow processes and advanced purification techniques.
Analyse Chemischer Reaktionen
N-[3-chloro-2-(dimethylamino)phenyl]-4-thiophen-3-ylpiperidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4), resulting in the reduction of the carbonyl group to an alcohol.
Substitution: The chlorinated phenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles such as amines or thiols. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
N-[3-chloro-2-(dimethylamino)phenyl]-4-thiophen-3-ylpiperidine-1-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: It is investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of N-[3-chloro-2-(dimethylamino)phenyl]-4-thiophen-3-ylpiperidine-1-carboxamide involves its interaction with specific molecular targets in biological systems. It may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
N-[3-chloro-2-(dimethylamino)phenyl]-4-thiophen-3-ylpiperidine-1-carboxamide can be compared with other similar compounds, such as:
This compound analogs: These compounds have similar structures but may differ in the substitution pattern on the phenyl or thiophene rings.
Other Piperidine Derivatives: Compounds with different substituents on the piperidine ring, which may have different biological activities.
Thiophene Derivatives: Compounds with thiophene rings but different substituents, which may affect their chemical and biological properties.
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in scientific research.
Eigenschaften
IUPAC Name |
N-[3-chloro-2-(dimethylamino)phenyl]-4-thiophen-3-ylpiperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClN3OS/c1-21(2)17-15(19)4-3-5-16(17)20-18(23)22-9-6-13(7-10-22)14-8-11-24-12-14/h3-5,8,11-13H,6-7,9-10H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQFRWYXNFLCUNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=CC=C1Cl)NC(=O)N2CCC(CC2)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N,N,1-trimethyl-5-[(4-pyridazin-3-yl-1,4-diazepan-1-yl)methyl]imidazol-2-amine](/img/structure/B6972381.png)
![(4S)-3-[1-(oxolan-3-yl)pyrazol-4-yl]sulfonyl-1,3-thiazolidine-4-carboxylic acid](/img/structure/B6972385.png)
![N,N,1-trimethyl-5-[[methyl-[(5-methyl-1,2-oxazol-3-yl)methyl]amino]methyl]imidazol-2-amine](/img/structure/B6972389.png)

![5-cyclohexyl-N-[(1,5-dimethylimidazol-2-yl)methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B6972419.png)

![N-[1-(6-amino-5-chloropyrimidin-4-yl)piperidin-4-yl]-2-cyclopentylacetamide](/img/structure/B6972437.png)
![4-[2-[N-(2,2-dimethylpropyl)anilino]acetyl]piperazin-2-one](/img/structure/B6972442.png)
![1-[[(5-propan-2-yl-1H-pyrazole-3-carbonyl)amino]methyl]cyclobutane-1-carboxylic acid](/img/structure/B6972449.png)

![N-[4-(dimethylamino)-2,6-dimethylphenyl]-4-thiophen-3-ylpiperidine-1-carboxamide](/img/structure/B6972463.png)
![2-[1-[(1-Tert-butyltriazol-4-yl)methyl]piperidin-3-yl]-5-[methyl(propan-2-yl)amino]pyridazin-3-one](/img/structure/B6972464.png)
![4-[[3-(2-Methylpyrimidin-4-yl)piperidin-1-yl]methyl]pyridin-2-amine](/img/structure/B6972471.png)
